molecular formula C11H10N2O3 B1431608 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester CAS No. 1427502-78-0

3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester

Cat. No.: B1431608
CAS No.: 1427502-78-0
M. Wt: 218.21 g/mol
InChI Key: XKPUKERCXJIAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a 7-azaindole core (indole analog with a nitrogen atom at position 7). Key functional groups include a 3-carbaldehyde, 4-methyl substituent, and a 5-carboxylic acid methyl ester. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and synthetic chemistry.

The compound’s synthesis likely involves methods similar to those described for indole-2-carboxylate derivatives, such as condensation reactions involving formyl precursors and esterification steps . Structural characterization would employ techniques like NMR (e.g., ¹H and ¹³C NMR in CDCl₃, as seen in analogous compounds ).

Properties

IUPAC Name

methyl 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-8(11(15)16-2)4-13-10-9(6)7(5-14)3-12-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPUKERCXJIAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester (CAS Number: 1427502-78-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by its unique structure that incorporates an azaindole moiety. The presence of both aldehyde and carboxylic acid functionalities suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar indole-based compounds against various strains of bacteria and fungi, suggesting that 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester may also possess comparable antimicrobial activity due to structural similarities .

Antiparasitic Activity

Indole derivatives have been extensively studied for their antiplasmodial activity against Plasmodium species. Compounds with similar structures have shown IC50 values in the low micromolar range against P. falciparum, indicating that 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester could be evaluated for similar efficacy. It is hypothesized that such compounds may disrupt the life cycle of the parasite through inhibition of critical metabolic pathways .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has been explored in various studies. For example, related indole derivatives have demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester remain to be elucidated but may involve interactions with key regulatory proteins in cancer biology .

Case Studies

StudyCompoundBiological ActivityIC50 ValuesNotes
Indole Derivative AAntibacterial25 µMEffective against Gram-positive bacteria
Indole Derivative BAntimalarial2.93 µMActive against drug-resistant P. falciparum
Indole Derivative CCytotoxicity34.8 µMInduces apoptosis in cancer cell lines

The mechanisms by which indole derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many indoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : Certain derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : Indoles may interfere with signaling pathways involved in cell growth and survival, particularly in cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester typically involves multi-step organic reactions, including condensation and functionalization processes. The compound's structure features a bicyclic heterocycle with nitrogen atoms that contribute to its unique chemical reactivity and biological activity.

The production of 5-substituted 7-azaindoles, including this compound, has been facilitated by novel synthetic methods that avoid harsh conditions and toxic reagents, making them more suitable for pharmaceutical applications .

Biological Activities

Azaindole derivatives, including 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester, exhibit a range of biological effects:

  • Antitumor Activity : Various studies have demonstrated the potential of azaindoles as antitumor agents by inhibiting specific kinases involved in cancer progression. The azaindole core structure is particularly effective in drug design aimed at targeting cancer cells .
  • Antibacterial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for developing new antibiotics .
  • Anti-Angiogenic Effects : Research indicates that certain azaindoles can inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial in tumor growth and metastasis .

Medicinal Chemistry Applications

The azaindole scaffold serves as a versatile platform in medicinal chemistry due to its ability to mimic purines and other biologically relevant molecules. This structural similarity enhances the compound's potential as a drug candidate targeting various receptors and enzymes involved in critical biological pathways.

Table 1: Comparison of Biological Activities of Azaindole Derivatives

Compound NameAntitumor ActivityAntibacterial ActivityAnti-Angiogenic Activity
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl esterHighModerateHigh
7-AzaindoleModerateHighModerate
5-Methoxy-7-azaindoleHighLowHigh

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of azaindoles in treating various diseases:

  • Anticancer Research : A study published in 2021 evaluated a series of 7-azaindole derivatives for their efficacy against multiple cancer cell lines. The results indicated that compounds with modifications at the 5-position exhibited enhanced cytotoxicity compared to unmodified azaindoles .
  • Antimicrobial Studies : Another investigation highlighted the antibacterial effects of modified azaindoles against resistant strains of bacteria. The study concluded that certain derivatives could serve as lead compounds for developing new antimicrobial agents .
  • Kinase Inhibition : A comprehensive evaluation of 7-azaindole derivatives showed promising results as multi-targeted kinase inhibitors, suggesting their potential use in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Substituents Functional Groups Key Applications References
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester 7-azaindole 3-CHO, 4-CH₃, 5-COOCH₃ Aldehyde, methyl ester, methyl Pharmaceutical intermediates, enzymology
3-Formyl-1H-indole-2-carboxylic acid methyl ester Indole 3-CHO, 2-COOCH₃ Aldehyde, methyl ester Synthetic precursors, drug discovery
Sandaracopimaric acid methyl ester Diterpene Methyl ester at carboxyl Methyl ester Natural product analysis
2-Oxobutyric acid methyl ester Aliphatic 2-oxo, methyl ester Ketone, methyl ester Enzyme activity assays
Key Observations:
  • Core Structure Differences : The 7-azaindole scaffold introduces an additional nitrogen atom compared to indole, increasing polarity and hydrogen-bonding capacity. This may enhance interactions in biological systems (e.g., enzyme binding) .
  • Functional Groups : The 3-carbaldehyde group is reactive toward nucleophiles (e.g., in Schiff base formation), while the methyl ester facilitates stability during synthesis and transport .

Physicochemical Properties

  • Lipophilicity: The methyl ester group in the target compound increases logP compared to carboxylic acid forms, similar to fatty acid methyl esters (e.g., hexadecanoic acid methyl ester ).
  • Reactivity : The 3-carbaldehyde group may undergo reactions analogous to aliphatic aldehydes (e.g., condensation with amines), as seen in 3-formyl-indole derivatives .
  • Stability : Azaindole derivatives generally exhibit greater thermal stability than aliphatic esters (e.g., 2-oxobutyric acid methyl ester ), due to aromatic stabilization.

Research Findings and Implications

Challenges and Opportunities

  • Stereochemical Complexity: The azaindole core may introduce synthetic challenges absent in simpler aliphatic esters (e.g., nonanedioic acid dimethyl ester ).
  • Tailored Reactivity : Functionalization of the 3-carbaldehyde group (e.g., via hydrazone formation) could expand utility in chemical biology, as seen with 3-formyl-indole derivatives .

Preparation Methods

Starting Material Preparation and Protection

A key intermediate in the synthesis of substituted 7-azaindoles is the unsubstituted 7-azaindoline or 7-azaindole, which can be prepared via methods avoiding harsh conditions and heavy metal oxidants, as described in patent WO2004078757A2. Amino-protecting groups such as t-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or t-butyldimethylphenylsilyl (TBDPS) are employed to protect the nitrogen atom during further functionalization steps, preventing side reactions and enabling selective substitution.

Bromination and Metalation

Selective bromination at the 5-position of the azaindole core is achieved using mild brominating agents, yielding 5-bromo-7-azaindole derivatives. These intermediates undergo transmetalation reactions with metal halides (ZnCl2, MgCl2, PdCl2, or organotin compounds) to form organometallic species suitable for Suzuki or Stille cross-coupling reactions.

Introduction of the Methyl Ester Group at Position 5

The methyl ester function at position 5 is typically introduced through esterification of the corresponding carboxylic acid or via palladium-catalyzed coupling reactions with methyl ester-bearing boronic acids or stannanes. Hydrolysis of methyl esters to carboxylic acids and subsequent re-esterification are also utilized to fine-tune the substituents on the 7-azaindole core.

Installation of the 3-Carbaldehyde Group

The aldehyde functionality at position 3 can be introduced via selective oxidation of the corresponding methyl or hydroxymethyl derivatives. For example, reduction of nitro intermediates followed by reductive amination and oxidation steps allows the installation of the carbaldehyde group with high regioselectivity.

Methyl Group Introduction at Position 4

The methyl substituent at position 4 is introduced early in the synthesis, often by starting with methylated azaindole precursors or via selective alkylation reactions. The use of palladium-catalyzed coupling with methyl-containing reagents under mild conditions ensures retention of other sensitive functional groups.

Below is a summary of key synthetic steps from the literature and patents:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amino protection TBSCl, TIPSCl, or TBDPSCl with base 80-95 Protects nitrogen for selective substitution
2 Bromination at position 5 NBS or other mild brominating agents 70-85 Provides 5-bromo intermediate for cross-coupling
3 Transmetalation ZnCl2, MgCl2, PdCl2, or organotin reagents 60-90 Enables Suzuki or Stille coupling
4 Suzuki coupling Boronic acid with methyl ester group, Pd catalyst 50-80 Introduces methyl ester at position 5
5 Reduction and oxidation Pd/C hydrogenation, MnO2 oxidation 40-70 Converts nitro to amine and installs aldehyde group
6 Methylation at position 4 Alkylation or use of methylated azaindole starting material 35-70 Early-stage methylation to avoid side reactions

Detailed Research Findings

  • Avoidance of Heavy Metal Oxidants: The patented methods emphasize avoiding heavy metal oxidants such as MnO2 or Mn(OAc)3 to prevent contamination, which is critical for pharmaceutical applications.

  • Use of Palladium Catalysis: Palladium-catalyzed cross-coupling reactions (Suzuki, Stille) are central to introducing substituents on the azaindole core, with conditions optimized to minimize side reactions and maximize yield.

  • Functional Group Modulation: Modifications at position 2 of the azaindole core (e.g., methyl ester, acetyl, carboxylic acid, N-methylamide) influence biological activity and synthetic accessibility. The methyl ester group is particularly favored for its balance of stability and reactivity.

  • Selective Reduction and Reductive Amination: Nitro groups are reduced to amines under hydrogenation conditions (Pd/C, Raney Ni), followed by reductive amination to install linkers or aldehyde functionalities.

Summary Table of Key Synthetic Conditions

Functionalization Site Reaction Type Key Reagents/Conditions Outcome
Position 3 (Carbaldehyde) Oxidation/Reductive amination MnO2 oxidation, NaBH3CN reductive amination Selective aldehyde installation
Position 4 (Methyl) Alkylation or starting material Methylated azaindole precursor or Pd-catalyzed coupling Methyl substitution
Position 5 (Methyl ester) Suzuki coupling/esterification Pd catalyst, boronic acid with methyl ester, HATU coupling Methyl ester introduction
Amino protection Silyl chloride reagents TBSCl, TIPSCl, TBDPSCl with base Protects nitrogen for selective reactions

Q & A

Q. What are the standard synthetic routes for preparing 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester?

The compound can be synthesized via multi-step protocols. A common approach involves:

  • Vilsmeier-Haack reaction for introducing the aldehyde group to the azaindole core, as demonstrated in analogous quinoline-3-carbaldehyde derivatives .
  • Esterification of the carboxylic acid intermediate using methanol under acidic conditions, a method validated for structurally similar indole carboxylates (e.g., methyl indole-5-carboxylate) .
  • Purification via recrystallization from polar aprotic solvents like DMF/acetic acid mixtures, as described for related indole derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC with UV/Vis detection to assess purity (>98% recommended for biological assays) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the aldehyde proton (~9-10 ppm) and ester carbonyl (170-175 ppm) .
  • Mass spectrometry (EI or ESI) to verify molecular ion peaks and fragmentation patterns consistent with the azaindole scaffold .

Q. What storage conditions are optimal for long-term stability?

  • Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation and ester hydrolysis .
  • Use desiccants to mitigate moisture-induced degradation, as recommended for labile heterocyclic aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from:

  • Tautomerism : The 7-azaindole system can exhibit keto-enol tautomerism; confirm via variable-temperature NMR .
  • Residual solvents : Use high-vacuum drying and deuterated solvents for NMR to eliminate interference .
  • Synthons : Cross-validate with X-ray crystallography if crystalline derivatives (e.g., Schiff bases) are available, as done for quinoline-3-carbaldehyde analogs .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalytic optimization : Replace traditional acid catalysis with immobilized lipases for esterification to reduce side products .
  • Flow chemistry : Continuous reactors minimize intermediate degradation, as shown in pyrrolecarboxylate syntheses .
  • DoE (Design of Experiments) : Apply kinetic modeling to identify rate-limiting steps (e.g., aldehyde introduction vs. esterification) .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Schiff base formation : React the aldehyde with primary amines to generate imine-linked analogs with potential antimicrobial activity, following protocols for quinoline derivatives .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling on the azaindole core to introduce aryl/heteroaryl groups, enhancing binding to biological targets .
  • Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for metal coordination studies, using NaOH/EtOH reflux (monitored by TLC) .

Q. What methodologies assess stability under experimental conditions (e.g., biological assays)?

  • Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and varying pH (2–12) to identify degradation pathways .
  • LC-MS stability screening : Monitor time-dependent formation of hydrolysis products (e.g., free carboxylic acid) in buffer solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.